molecular formula C13H10BrNOS B11367169 5-bromo-3-(thiophen-2-ylmethyl)-1,3-dihydro-2H-indol-2-one

5-bromo-3-(thiophen-2-ylmethyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11367169
M. Wt: 308.20 g/mol
InChI Key: ACYAMURIBWZSEF-UHFFFAOYSA-N
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Description

5-bromo-3-(thiophen-2-ylmethyl)-1,3-dihydro-2H-indol-2-one is a heterocyclic compound that contains both bromine and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-(thiophen-2-ylmethyl)-1,3-dihydro-2H-indol-2-one typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and functional group tolerance. The process involves the coupling of a brominated indole derivative with a thiophen-2-ylmethyl boronic acid under palladium catalysis .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems can also help in maintaining consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

5-bromo-3-(thiophen-2-ylmethyl)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromine moiety to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: De-brominated indole derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

5-bromo-3-(thiophen-2-ylmethyl)-1,3-dihydro-2H-indol-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-3-(thiophen-2-ylmethyl)-1,3-dihydro-2H-indol-2-one involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-3-(thiophen-2-ylmethyl)-1,3-dihydro-2H-indol-2-one is unique due to its combination of bromine and thiophene moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H10BrNOS

Molecular Weight

308.20 g/mol

IUPAC Name

5-bromo-3-(thiophen-2-ylmethyl)-1,3-dihydroindol-2-one

InChI

InChI=1S/C13H10BrNOS/c14-8-3-4-12-10(6-8)11(13(16)15-12)7-9-2-1-5-17-9/h1-6,11H,7H2,(H,15,16)

InChI Key

ACYAMURIBWZSEF-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CC2C3=C(C=CC(=C3)Br)NC2=O

Origin of Product

United States

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